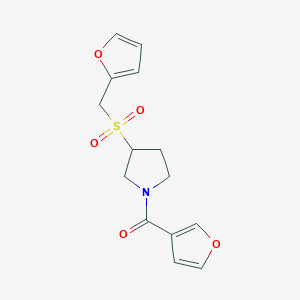
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of sulfonylurea compounds and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial Activity
Furan derivatives have been studied for their antimicrobial properties. The presence of the furan ring in the compound suggests that it may have potential as an antimicrobial agent. For instance, similar furan compounds have demonstrated good activity against yeast-like fungi Candida albicans , as well as bacteria like Escherichia coli and Staphylococcus aureus . This application could be significant in the development of new antibiotics or disinfectants.
Organic Synthesis
The compound can serve as a precursor for the synthesis of various organic molecules. Its furan rings can undergo different chemical reactions, such as the Friedel–Crafts reaction, to yield a variety of structurally diverse compounds. This versatility makes it valuable for creating new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .
Superelectrophilic Activation
The compound’s structure allows for superelectrophilic activation, a process where a molecule becomes an electrophile with a high affinity for electrons. This property can be exploited in organic reactions to create new carbon-carbon bonds, leading to the synthesis of complex molecules .
Biomass Conversion
Furan derivatives are key in converting biomass into valuable chemicals. The compound could be involved in catalytic processes that transform biomass-derived furans into industrially relevant materials, contributing to sustainable chemical production .
Material Science
Due to the reactivity of the furan rings, this compound could be used in the development of new materials. For example, it might be incorporated into polymers or resins to impart specific properties, such as thermal stability or chemical resistance .
Drug Development
The structural complexity and reactivity of furan-containing compounds make them suitable candidates for drug development. They can be used to create small molecule drugs with the potential to interact with biological targets in novel ways, leading to the treatment of various diseases .
Chemical Sensing
The compound’s unique structure could allow it to act as a chemical sensor. Its reactivity with specific substances could be used to detect the presence of certain chemicals or environmental pollutants, making it useful in analytical chemistry .
Green Chemistry
Furan derivatives are considered green chemicals due to their derivation from renewable resources. This compound could play a role in developing environmentally friendly synthetic routes, reducing the reliance on non-renewable resources and minimizing the environmental impact of chemical production .
properties
IUPAC Name |
furan-3-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(11-4-7-19-9-11)15-5-3-13(8-15)21(17,18)10-12-2-1-6-20-12/h1-2,4,6-7,9,13H,3,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWMPPYRPORPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)
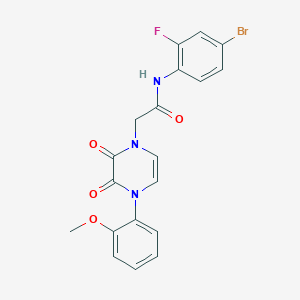
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)
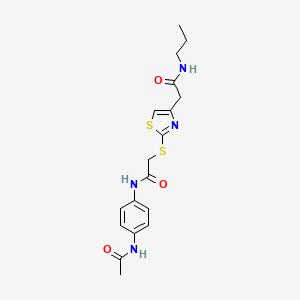
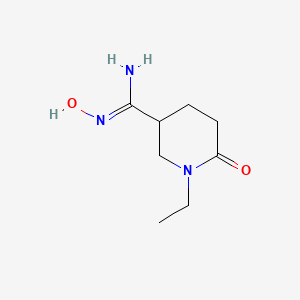
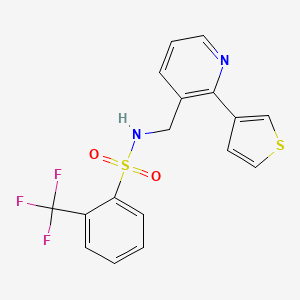
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)